Allyl phenethyl ether

Description

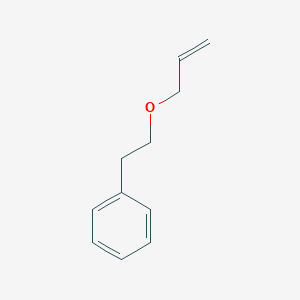

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZQCMSRGAZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065745 | |

| Record name | Allyl 2-phenylethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-65-7 | |

| Record name | [2-(2-Propen-1-yloxy)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Allyloxyethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, allyl phenethyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [2-(2-propen-1-yloxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-phenylethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-ALLYLOXYETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6MM76LNV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Allyl Phenethyl Ether from Phenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl phenethyl ether from phenethyl alcohol, a key transformation in the preparation of various organic intermediates. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document details two effective protocols: the classical approach utilizing a strong base in an anhydrous solvent and a modern, efficient method employing phase-transfer catalysis.

Core Synthesis Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][2] In the synthesis of this compound, phenethyl alcohol is first deprotonated by a strong base to form the corresponding phenethyl alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an allyl halide, typically allyl bromide, to yield the desired this compound and an inorganic salt as a byproduct.[3][4]

The general reaction is as follows:

Step 1: Deprotonation C₆H₅CH₂CH₂OH + Base → C₆H₅CH₂CH₂O⁻M⁺ + [H-Base]⁺

Step 2: Nucleophilic Substitution C₆H₅CH₂CH₂O⁻M⁺ + CH₂=CHCH₂Br → C₆H₅CH₂CH₂OCH₂CH=CH₂ + MBr

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide. The data is compiled from established protocols for the O-alkylation of unactivated alcohols and provides a basis for method selection based on laboratory capabilities and desired outcomes.

| Parameter | Method 1: Classical Williamson Synthesis | Method 2: Phase-Transfer Catalysis (PTC) |

| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Solvent-free |

| Catalyst | None | Tetrabutylammonium Iodide (TBAI) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 4-6 hours | 4-16 hours |

| Typical Yield | Good to Excellent (generally >80%) | High (often >90%)[3] |

| Key Considerations | Requires anhydrous conditions and handling of a pyrophoric reagent (NaH). | Milder conditions, avoids hazardous reagents and solvents.[3] |

Experimental Protocols

Method 1: Classical Williamson Ether Synthesis using Sodium Hydride

This protocol is adapted from general procedures for the O-alkylation of unactivated alcohols.[5] It is a reliable method that generally provides high yields but requires stringent anhydrous conditions.

Materials:

-

Phenethyl alcohol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Allyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether (for extraction)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask to create a suspension of NaH.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve phenethyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium phenethoxide. Hydrogen gas will be evolved during this step.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Phase-Transfer Catalysis (Solvent-Free)

This method is adapted from a convenient and environmentally friendly procedure for the synthesis of allyl ethers from alcohols.[3] It avoids the use of hazardous reagents and organic solvents.

Materials:

-

Phenethyl alcohol (1.0 eq)

-

Potassium hydroxide (KOH) pellets (2.0 eq)

-

Allyl bromide (4.0 eq)

-

Tetrabutylammonium iodide (TBAI) (0.05 eq)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine phenethyl alcohol (1.0 eq), allyl bromide (4.0 eq), potassium hydroxide pellets (2.0 eq), and tetrabutylammonium iodide (0.05 eq).

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-16 hours. Monitor the progress by TLC.

-

After the reaction is complete, remove the solid KOH pellet by filtration or decantation.

-

Remove the excess allyl bromide by distillation under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

General Mechanism of Williamson Ether Synthesis

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow: Classical Williamson Synthesis

Caption: Experimental workflow for the classical synthesis.

Experimental Workflow: Phase-Transfer Catalysis

Caption: Experimental workflow for the PTC synthesis.

References

Spectroscopic Analysis of Allyl Phenethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR data, as well as the experimental mass spectrometry data for allyl phenethyl ether.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Ar-H |

| ~5.95 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | -CH=CH ₂ (trans) |

| ~5.18 | dq | 1H | -CH=CH ₂ (cis) |

| ~3.98 | dt | 2H | O-CH ₂-CH=CH₂ |

| ~3.60 | t | 2H | Ar-CH₂-CH ₂-O |

| ~2.88 | t | 2H | Ar-CH ₂-CH₂-O |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Ar-C (quaternary) |

| ~134.8 | -C H=CH₂ |

| ~129.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~126.3 | Ar-C H |

| ~117.0 | -CH=C H₂ |

| ~72.0 | O-C H₂-CH=CH₂ |

| ~70.5 | Ar-CH₂-C H₂-O |

| ~36.0 | Ar-C H₂-CH₂-O |

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | =C-H stretch (alkene and aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O-C stretch (ether) |

| 990, 915 | Strong | =C-H bend (alkene out-of-plane) |

| 750, 700 | Strong | C-H bend (monosubstituted benzene out-of-plane) |

Table 4: Experimental Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity |

| 91 | Base Peak |

| 105 | High |

| 41 | High |

| 39 | Medium |

| 71 | Medium |

| 162 | Low (Molecular Ion) |

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and mass spectra of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : The NMR spectrum is acquired using a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition : The sample tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed, and the free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber.

-

Data Analysis : The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization : In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Physical and chemical properties of [2-(allyloxy)ethyl]benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of [2-(allyloxy)ethyl]benzene. The information is intended to support research and development activities in the fields of organic chemistry, materials science, and drug discovery.

Chemical Identity

-

IUPAC Name: 1-(allyloxy)-2-phenylethane

-

Synonyms: Allyl phenethyl ether, Benzene, [2-(2-propen-1-yloxy)ethyl]-

-

CAS Number: 14289-65-7

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of [2-(allyloxy)ethyl]benzene.

| Property | Value | Source |

| Physical State | Presumed to be a liquid at room temperature | N/A |

| Boiling Point | Not experimentally determined. Estimated based on similar structures. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | N/A |

| XLogP3 | 2.7 | --INVALID-LINK-- |

| Topological Polar Surface Area | 9.23 Ų | --INVALID-LINK-- |

Synthesis

[2-(allyloxy)ethyl]benzene can be synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

This protocol is adapted from the synthesis of analogous aryl ethers.

Materials:

-

2-Phenylethanol

-

Sodium hydride (NaH) or another strong base (e.g., potassium hydroxide)

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-phenylethanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford [2-(allyloxy)ethyl]benzene.

Diagram of Synthesis Workflow:

Chemical Reactivity

As an aryl allyl ether, [2-(allyloxy)ethyl]benzene is expected to undergo the Claisen rearrangement upon heating.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol.

Mechanism:

The reaction proceeds through a concerted, pericyclic transition state. Heating [2-(allyloxy)ethyl]benzene is expected to yield 2-allyl-4-ethylphenol or 2-allyl-6-ethylphenol.

Diagram of Claisen Rearrangement:

Potential Biological Activity and Signaling

While no specific biological activities of [2-(allyloxy)ethyl]benzene have been reported, related compounds containing a phenethyl moiety, such as caffeic acid phenethyl ester (CAPE), have demonstrated cytotoxic effects on cancer cells. It is plausible that [2-(allyloxy)ethyl]benzene could exhibit some level of biological activity. A hypothetical signaling pathway for apoptosis that could be induced by a cytotoxic compound is presented below.

Hypothetical Apoptosis Signaling Pathway:

This diagram illustrates a simplified, generic pathway of apoptosis that could be initiated by a cytotoxic agent.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

-

Allylic protons:

-

-O-CH₂-: Doublet around 4.0 ppm.

-

=CH-: Multiplet around 5.9 ppm.

-

=CH₂: Two multiplets around 5.2-5.4 ppm.

-

-

Ethyl protons:

-

-CH₂-Ar: Triplet around 2.8 ppm.

-

-O-CH₂-: Triplet around 3.6 ppm.

-

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons: Signals between 125-140 ppm.

-

Allylic carbons:

-

-O-CH₂-: Around 70 ppm.

-

=CH-: Around 135 ppm.

-

=CH₂: Around 117 ppm.

-

-

Ethyl carbons:

-

-CH₂-Ar: Around 36 ppm.

-

-O-CH₂-: Around 70 ppm.

-

Expected IR Spectral Features:

-

C-H (aromatic): ~3030 cm⁻¹

-

C-H (aliphatic): ~2850-2960 cm⁻¹

-

C=C (aromatic): ~1600, 1495 cm⁻¹

-

C=C (alkene): ~1645 cm⁻¹

-

C-O (ether): ~1050-1150 cm⁻¹

Safety and Handling

Specific toxicity data for [2-(allyloxy)ethyl]benzene is not available. However, based on related allyl ethers, it should be handled with care. Allyl compounds can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data for the compound and its structural analogs. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Characterization of Allyl Phenethyl Ether (CAS Number: 14289-65-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether, with the CAS number 14289-65-7, is an organic compound recognized for its pleasant floral and fruity aroma, leading to its application in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and relevant safety information. The data presented is intended to support researchers and professionals in its effective application and further investigation.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Odor | Fresh, sweet, floral, with fruity and chamomile notes | [4] |

| Boiling Point | 219-220 °C at 760 mmHg | [3] |

| Flash Point | 86.11 °C (187.00 °F) | [3][4] |

| Density | Approximately 1.0015 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in alcohols and organic solvents. | [3] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2 (multiplet) | m | Aromatic protons | |

| 5.95 (ddt) | m | -CH=CH₂ | |

| 5.25 (dq) | m | -CH=CH₂ (trans) | |

| 5.17 (dq) | m | -CH=CH₂ (cis) | |

| 3.98 (dt) | m | -O-CH₂-CH= | |

| 3.61 (t) | t | Ph-CH₂-CH₂-O- | |

| 2.89 (t) | t | Ph-CH₂-CH₂-O- |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 139.1 | Aromatic C | |

| 134.9 | -CH=CH₂ | |

| 128.9 | Aromatic CH | |

| 128.3 | Aromatic CH | |

| 126.2 | Aromatic CH | |

| 117.1 | -CH=CH₂ | |

| 70.1 | -O-CH₂-CH= | |

| 69.4 | Ph-CH₂-CH₂-O- | |

| 36.3 | Ph-CH₂-CH₂-O- |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Interpretation |

| ~3080, 3060, 3020 | Aromatic and vinyl C-H stretch | |

| ~2920, 2860 | Aliphatic C-H stretch | |

| ~1645 | C=C stretch (alkene) | |

| ~1600, 1495, 1450 | Aromatic C=C stretch | |

| ~1100 | C-O stretch (ether) | |

| ~990, 920 | =C-H bend (alkene) | |

| ~740, 700 | Aromatic C-H bend |

| Mass Spectrometry (MS) | m/z | Interpretation |

| 162 | [M]⁺ (Molecular ion) | |

| 105 | [C₈H₉]⁺ (phenethyl fragment) | |

| 91 | [C₇H₇]⁺ (tropylium ion) | |

| 77 | [C₆H₅]⁺ (phenyl fragment) | |

| 41 | [C₃H₅]⁺ (allyl fragment) |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers.[5] This protocol details the synthesis of this compound from phenethyl alcohol and allyl bromide.

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether or THF is prepared. To this suspension, phenethyl alcohol (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethyl alkoxide.

-

Ether Formation: The reaction mixture is cooled again to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise. After the addition is complete, the mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

References

IUPAC nomenclature and structure of allyl phenethyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether, a member of the ether chemical class, is recognized for its utility in the fragrance and flavor industries. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and physicochemical properties, tailored for a scientific audience. While its primary applications are in perfumery, understanding its synthesis and characterization is valuable for chemists in various fields, including those in drug development who may encounter similar structural motifs.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(prop-2-en-1-yloxy)ethylbenzene .[1][2][3] This name precisely describes the arrangement of its constituent functional groups: a phenethyl group attached to an allyl group via an ether linkage.

The structural formula and key chemical identifiers are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1][2][4] |

| Molecular Weight | 162.23 g/mol | [2][5] |

| CAS Number | 14289-65-7 | [2][3][5] |

| SMILES | C=CCOCCC1=CC=CC=C1 | [1][2] |

| InChI | InChI=1S/C11H14O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2 | [1][2] |

| InChIKey | QNBZQCMSRGAZCR-UHFFFAOYSA-N | [1][2] |

Physicochemical and Spectroscopic Data

This compound is typically described as a colorless liquid.[3] While extensive experimental data is not widely published, the following table summarizes available and predicted properties.

| Property | Value | Reference |

| Boiling Point | 115-116 °C at 37 Torr | [5] |

| Density | 1.0015 g/cm³ | [5] |

| Flash Point | 86.11 °C (187.00 °F) | [3][6] |

| XlogP | 2.7 | [1][2] |

Spectroscopic Characterization:

-

Mass Spectrometry (MS): The mass spectrum of this compound shows characteristic fragmentation patterns. The major peaks in the GC-MS analysis are observed at m/z values of 91 (tropylium ion, characteristic of a benzyl or related group) and 105.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis .[7][8][9] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, phenethyl alcohol is first deprotonated by a strong base to form the corresponding alkoxide, which then reacts with an allyl halide (e.g., allyl bromide) to yield the ether.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Williamson ether synthesis procedures.[7][8][9][10][11]

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH) or another suitable strong base (e.g., potassium hydroxide)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

-

To a solution of phenethyl alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents).

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenethoxide.

-

To the resulting alkoxide solution, add allyl bromide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound via the Williamson ether synthesis can be visualized as a straightforward two-step process.

Caption: Williamson Ether Synthesis of this compound.

Applications and Relevance

The primary application of this compound is as a fragrance ingredient in various consumer products, including perfumes, freshening compositions, and laundry detergents.[3][12][13] Its scent profile is described as green, fruity, with mushroom and honey notes.[3][5] While there is no indication of its direct use in drug development, the ether linkage and the presence of both an allyl and a phenethyl moiety make it a molecule of interest for understanding structure-activity relationships in medicinal chemistry. The allyl group, for instance, can be a useful protecting group for alcohols in organic synthesis.[14]

Conclusion

This compound is a well-defined chemical entity with established nomenclature and structure. Its synthesis is readily achievable through the robust and versatile Williamson ether synthesis. While detailed experimental and spectroscopic data are not as prevalent as for more common commodity chemicals, sufficient information exists to characterize the compound and understand its properties. For researchers in drug development and other scientific disciplines, the chemistry of this compound serves as a practical example of fundamental organic reactions and characterization techniques applicable to a wide range of molecules.

References

- 1. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 2. (2-Allyloxyethyl)benzene | C11H14O | CID 84328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 14289-65-7 [thegoodscentscompany.com]

- 4. PubChemLite - QNBZQCMSRGAZCR-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. MYCOLIDE | 14289-65-7 [chemicalbook.com]

- 6. This compound, 14289-65-7 [perflavory.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. ias.ac.in [ias.ac.in]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. patents.justia.com [patents.justia.com]

- 13. CA2959432A1 - Malodor reduction compositions - Google Patents [patents.google.com]

- 14. Allyl butyl ether | 3739-64-8 | Benchchem [benchchem.com]

Thermal Stability of Allyl Phenethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of allyl phenethyl ether. Drawing upon established principles of physical organic chemistry and data from related compounds, this document outlines the expected decomposition pathways, presents methodologies for experimental investigation, and offers a framework for data interpretation. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages information on analogous structures, particularly allyl phenyl ether and phenethyl phenyl ether, to predict its behavior.

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound is anticipated to proceed through two primary, temperature-dependent pathways: a pericyclic rearrangement at lower temperatures and radical fragmentation at higher temperatures.

Claisen Rearrangement

At moderate temperatures, the most probable decomposition route is the Claisen rearrangement , a well-documented[1][1]-sigmatropic rearrangement common to allyl aryl ethers.[1][2] This concerted process involves the intramolecular rearrangement of the allyl group to the ortho position of the aromatic ring, proceeding through a cyclic transition state. The initial product is a non-aromatic intermediate which then tautomerizes to the more stable phenolic form, 2-allylphenol.[1][2]

The reaction is driven by the formation of a thermodynamically favorable carbonyl group in the intermediate stage.[2] For allyl phenyl ether, this rearrangement is the dominant thermal process.[3][4][5][6] It is reasonable to predict a similar pathway for this compound.

Caption: Predicted Claisen rearrangement of this compound.

Homolytic Cleavage

At higher temperatures, sufficient thermal energy can induce homolytic cleavage of the ether's covalent bonds, leading to the formation of radical species. Studies on the pyrolysis of similar compounds like phenyl ethyl ether and phenethyl phenyl ether indicate that bond fission is a key decomposition mechanism at elevated temperatures.[7][8][9][10] For this compound, the most likely points of cleavage are the C-O bonds, which would generate phenoxy and allyl radicals, or the C-C bond of the phenethyl group.

These highly reactive radical intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to a complex mixture of smaller molecules. A safety data sheet for the related allyl phenyl ether notes that decomposition above 150°C in the presence of metal salts can produce phenolic compounds and organic acid vapors.[11]

Caption: Potential homolytic cleavage pathways for this compound.

Quantitative Data Summary

| Compound | Decomposition Onset (°C) | Major Products | Method |

| Allyl Phenyl Ether | >150 (with metal salts)[11] | 2-Allylphenol | Claisen Rearrangement[1][2][6] |

| Phenethyl Phenyl Ether | ~300 - 1350 | Phenol, Styrene, Toluene | Pyrolysis-PIMS[9][10] |

| Diallyl Ether | 272 - 354 | Acrolein, Propene | Gas-Phase Pyrolysis[12] |

Experimental Protocols

To definitively characterize the thermal stability of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13][14][15]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen or Argon (inert) to study pyrolysis, or Air/Oxygen (oxidative) to study thermal-oxidative degradation.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program: Ramp from ambient temperature to 600°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for kinetic analysis.[13][14]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on exothermic or endothermic transitions.[15]

Methodology:

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Inert (Nitrogen or Argon).

-

Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.

-

-

Data Analysis: The DSC thermogram will show exothermic peaks corresponding to decomposition events. The onset temperature and the peak maximum of the exotherm provide information about the thermal stability. The area under the peak can be used to quantify the heat of decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is essential for identifying the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Sample Decomposition: Heat a known quantity of this compound in a sealed, inert atmosphere vial at a specific temperature (determined from TGA/DSC results) for a set period. Alternatively, a pyrolysis-GC-MS system can be used for direct analysis of decomposition products at various temperatures.

-

Product Extraction: If not using a pyrolysis-GC-MS, after cooling, extract the contents of the vial with a suitable solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Inject the extract into the GC-MS.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the decomposition products.

-

MS Detection: The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to spectral libraries (e.g., NIST) for identification.

-

Caption: Workflow for studying the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be inferred from the well-established chemistry of related compounds. The primary decomposition pathways are predicted to be a Claisen rearrangement at lower temperatures and homolytic cleavage at higher temperatures. The experimental protocols outlined in this guide, including TGA, DSC, and GC-MS, provide a robust framework for researchers to thoroughly investigate the thermal stability, decomposition kinetics, and product formation of this compound. Such studies are crucial for ensuring the safe handling, storage, and application of this compound in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 7. The very low-pressure pyrolysis of phenyl ethyl ether, phenyl allyl ether, and benzyl methyl ether and the enthalpy of formation of the phenoxy radical [authors.library.caltech.edu]

- 8. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.unipd.it [research.unipd.it]

An In-depth Technical Guide on the Solubility of Allyl Phenethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenethyl ether is an organic compound with potential applications in various fields of chemical synthesis and research. A thorough understanding of its solubility in different organic solvents is crucial for its handling, purification, reaction setup, and formulation. This guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of specific experimental data in the public domain for this compound, this guide combines theoretical principles with established methodologies to empower researchers to assess its solubility characteristics.

Predicted Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[1] this compound possesses both non-polar (aromatic phenethyl group, allyl group) and polar (ether oxygen) characteristics. This structure suggests it will be soluble in a range of organic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon portion of this compound suggests good solubility in non-polar solvents, driven by London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): The ether oxygen in this compound can act as a hydrogen bond acceptor, and the molecule has a small dipole moment.[2] This indicates it should be soluble in polar aprotic solvents. For instance, diallyl ether is miscible with ethanol and diethyl ether.[3] Similarly, methyl phenethyl ether is soluble in organic solvents.[4][5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While ethers can accept hydrogen bonds, they do not have hydroxyl groups to donate them.[2] Their solubility in polar protic solvents is generally lower than in other organic solvents but still significant. For comparison, phenethyl alcohol is miscible with most organic solvents.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Cyclohexane | High | Dominated by London dispersion forces between the large non-polar groups of the solute and solvent. |

| Non-polar Aromatic | Toluene, Benzene | Very High | Pi-pi stacking interactions between the aromatic rings of the solute and solvent, in addition to dispersion forces. |

| Halogenated | Dichloromethane, Chloroform | High | Dipole-dipole interactions and dispersion forces. Chloroform is noted as a solvent for allyl ether.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very High (Miscible) | "Like dissolves like" principle at its strongest. Both solute and solvent are ethers. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions between the ketone carbonyl group and the ether group. |

| Esters | Ethyl Acetate | High | Similar polarity and intermolecular force profile to ketones. |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ether oxygen, but the non-polar bulk of the molecule may limit miscibility compared to smaller ethers. Allyl alcohol is miscible with organic solvents.[8] |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions are expected to lead to good solubility. |

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] A substance is likely to dissolve in a solvent if their HSP values are similar. While the specific HSP values for this compound are not available, values for similar ethers can be used as a reference.[10][11] The principle is that the "distance" between the parameters of the solute and solvent in the 3D Hansen space determines the degree of interaction; smaller distances imply higher solubility.[11]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from the OECD Test Guideline 105 (Flask Method) and general laboratory practices.[12][13][14] This method is suitable for determining solubility above 0.1 g/L.[12]

Objective: To determine the saturation mass concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add about 10 mg of this compound to 1 mL of the solvent in a vial.[15] Observe if it dissolves completely with shaking. If it does, incrementally add more solute until it no longer dissolves. This helps in planning the definitive test.

-

Preparation of Saturated Solutions: In triplicate for each solvent, add an excess amount of this compound (e.g., 2-5 times the estimated solubility) to a known volume of the solvent in a vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).[12] Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate into a clean vial.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis (GC-FID Example):

-

Calibration: Prepare a series of standard solutions of this compound in the test solvent of known concentrations.

-

Analysis: Inject the prepared standards and the diluted sample filtrate into the GC-FID.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in g/L or mol/L.

Table 2: Example of a Structured Table for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Hexane | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Dichloromethane | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Diethyl Ether | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Acetone | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Ethyl Acetate | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Ethanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

| Methanol | 25.0 ± 0.5 | Experimental Value | Calculated Value | Isothermal Saturation, GC-FID |

Visualizations

Caption: Workflow for experimental solubility determination.

References

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allyl Ether [drugfuture.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Allyl ether CAS#: 557-40-4 [m.chemicalbook.com]

- 8. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.al]

- 13. filab.fr [filab.fr]

- 14. laboratuar.com [laboratuar.com]

- 15. researchgate.net [researchgate.net]

Potential Biological Activities of Allyl Phenethyl Ether Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenethyl ether derivatives represent a class of organic compounds with potential for diverse biological activities. While research specifically focused on this compound derivatives is nascent, the broader family of allyl-containing compounds has demonstrated significant promise in preclinical studies, exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide consolidates the current understanding of the potential biological activities of this compound derivatives, drawing insights from structurally related compounds. It provides a summary of available quantitative data, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

The allyl functional group, characterized by a methylene bridge attached to a vinyl group, is a key pharmacophore found in numerous natural and synthetic bioactive molecules. Its presence often imparts unique chemical reactivity and biological activity. Similarly, the phenethyl ether moiety is a structural component in various pharmacologically active compounds. The combination of these two motifs in this compound derivatives presents an intriguing scaffold for the development of novel therapeutic agents. Although direct studies on this specific class of compounds are limited, this guide extrapolates potential biological activities based on evidence from analogous structures, such as allyl phenyl ethers, and other allyl derivatives.

Potential Biological Activities

Based on the bioactivities of structurally similar compounds, this compound derivatives are hypothesized to possess the following pharmacological properties:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of allyl-containing compounds, particularly those derived from natural sources like garlic. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells (MCF-7)[1]. The proposed mechanisms of action for allyl derivatives often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression[2].

Antimicrobial Activity

Allyl derivatives have also been investigated for their antimicrobial properties. For example, phenyl ether compounds have shown a broad spectrum of antimicrobial activity against various plant pathogenic fungi and bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.3 to 200 μg/mL[3]. The lipophilicity and electronic properties conferred by the allyl and phenethyl groups could contribute to the disruption of microbial cell membranes and inhibition of essential enzymes.

Antioxidant Activity

The antioxidant potential of phenolic ethers and related compounds is well-documented. The ability to scavenge free radicals is a key mechanism in preventing oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. While specific data for this compound is unavailable, related phenolic compounds have shown significant radical scavenging capabilities.

Anti-inflammatory Activity

Certain aryl ether derivatives have been explored for their anti-inflammatory effects[4]. The mechanism of action is often associated with the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COX). The structural features of this compound derivatives suggest they could also modulate inflammatory pathways.

Quantitative Data Summary

The following tables summarize quantitative bioactivity data from studies on structurally related allyl derivatives. It is important to note that these are not data for this compound derivatives themselves but provide a basis for hypothesizing their potential efficacy.

Table 1: Anticancer Activity of Related Allyl Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 4-Allyl-2-methoxyphenol Derivatives | MCF-7 (Breast Cancer) | IC50 | 0.400 - 5.73 µg/mL | [1] |

| Chrysin Ether Derivatives | HCT116 (Colon Cancer) | IC50 | 1.56 - 33.5 µM | [5] |

| 2-Naphthol Derivatives | Various Cancer Lines | IC50 | 0.8 - 1.6 µM | [6] |

Table 2: Antimicrobial Activity of Related Ether Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| Phenyl Ethers | Plant Pathogenic Fungi & Bacteria | MIC | 6.3 - 200 µg/mL | [3] |

| 2-Phenylethyl Methyl Ether | Staphylococcus aureus | MIC | 50 mM | [7] |

| 3-Allyl-5-substituted-thiadiazine-2-thiones | Various Bacteria & Fungi | MIC | 0.25 - 1 µmole/ml | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the potential biological activities of this compound derivatives are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12][13]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

-

In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[14][15][16]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that prevents visible growth is the MIC.

-

Protocol:

-

Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or fungal growth.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening biological activities and a hypothetical signaling pathway that could be modulated by this compound derivatives based on the activities of related compounds.

Caption: General experimental workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives.

Caption: Hypothetical signaling pathway for apoptosis induction by an this compound derivative in cancer cells.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the data from structurally related compounds provide a strong rationale for their investigation as potential therapeutic agents. The anticancer, antimicrobial, antioxidant, and anti-inflammatory activities observed in analogous compound series suggest that this compound derivatives are a promising scaffold for drug discovery.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns on both the allyl and phenethyl moieties. Systematic screening of these compounds using the assays detailed in this guide will be crucial to identify lead candidates. Subsequent mechanistic studies will then be necessary to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The information and protocols provided herein offer a foundational framework to accelerate these research endeavors.

References

- 1. media.neliti.com [media.neliti.com]

- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl Ethers from the Marine-Derived Fungus Aspergillus tabacinus and Their Antimicrobial Activity Against Plant Pathogenic Fungi and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deciphering the antibiofilm potential of 2-Phenylethyl methyl ether (PEME), a bioactive compound of Kewda essential oil against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. plant-stress.weebly.com [plant-stress.weebly.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

A Technical Guide to the Safe Handling of Allyl Phenyl Ether in Research Laboratories

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and emergency procedures for Allyl Phenyl Ether.

Chemical Identification and Properties

Allyl phenyl ether is a colorless oily liquid with an ethereal odor.[1][2] It is used as a chemical intermediate in research and industrial applications.[3]

Table 1: Physical and Chemical Properties of Allyl Phenyl Ether

| Property | Value | Source(s) |

| CAS Number | 1746-13-0 | [3][4] |

| Molecular Formula | C₉H₁₀O | [3][4] |

| Molecular Weight | 134.18 g/mol | [5] |

| Appearance | Colorless to very slight yellow liquid | [1][2] |

| Boiling Point | 192 °C (377.6 °F) @ 760 mmHg | [5][6] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup | [6] |

| Density | 0.978 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water.[2] Miscible with diethyl ether.[1] | [1][2] |

| Vapor Pressure | 0.682 mmHg @ 25 °C (estimated) | [7] |

| Refractive Index | n20/D 1.522 | [5] |

Hazard Identification and GHS Classification

Allyl phenyl ether is classified as a combustible liquid.[3][6]

Table 2: GHS Classification for Allyl Phenyl Ether

| Classification | Code | Description | Source(s) |

| Flammable Liquids | H227 | Combustible liquid | [3] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | [4][8] |

| Acute Toxicity, Dermal (Potential) | H312 | Harmful in contact with skin | [4][8] |

| Acute Toxicity, Inhalation (Potential) | H332 | Harmful if inhaled | [4][8] |

| Skin Corrosion/Irritation (Potential) | H315 | Causes skin irritation | [9] |

| Serious Eye Damage/Eye Irritation (Potential) | H319 | Causes serious eye irritation | [9] |

| Specific Target Organ Toxicity - Single Exposure (Potential) | H335 | May cause respiratory irritation | [9] |

Note: Some classifications are based on aggregated data and may vary between suppliers.[4]

The GHS labeling for allyl phenyl ether includes the following:

GHS Pictograms for Allyl Phenyl Ether.

Toxicological Information

Exposure to allyl phenyl ether may cause irritation to the skin, eyes, and respiratory tract.[3] It may be harmful if swallowed, inhaled, or in contact with skin.[3] Repeated exposure can potentially cause kidney damage.[3]

Table 3: Acute Toxicity Data for Allyl Phenyl Ether

| Route | Species | Value | Source(s) |

| Intraperitoneal | Mouse | LD50: 100 mg/kg | [3] |

| Intravenous | Mouse | LD50: 63 mg/kg | [3] |

Experimental Protocols

Storage:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Store away from heat, sparks, open flames, and other ignition sources.[3][6]

-

Incompatible materials include oxidizing agents.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

Handling:

-

Avoid contact with eyes, skin, and clothing.[3]

-

Do not breathe vapors or mist.[3]

-

Use only in a well-ventilated area or with local exhaust ventilation.[3][9]

-

Wear appropriate personal protective equipment (PPE).[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

-

Use non-sparking tools.[3]

Workflow for Safe Handling of Allyl Phenyl Ether.

In case of exposure, follow these first aid protocols and seek medical attention.[3]

Table 4: First Aid Procedures for Allyl Phenyl Ether Exposure

| Exposure Route | Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, seek medical advice. | [3] |

| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Get medical advice/attention if irritation occurs. | [3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [3][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention. | [2][3][6] |

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

For Minor Spills:

-

Remove Ignition Sources: Immediately eliminate all sources of ignition (e.g., open flames, sparks).[9]

-

Ventilate the Area: Ensure adequate ventilation.[9]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3][9]

-

Containment: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][9] Do not use combustible materials like paper towels.

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for waste disposal.[3][9]

-

Decontamination: Wipe up any remaining residue and decontaminate the area.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3][9]

For Major Spills:

-

Evacuate: Evacuate unnecessary personnel from the area.[3]

-

Alert Authorities: Alert the appropriate emergency response team or fire department.[9]

-

Isolate the Area: Isolate the spill area and prevent entry.

-

Ventilate: If safe to do so, increase ventilation.[9]

Logical Workflow for Handling a Chemical Spill.

Fire and Explosion Data

Allyl phenyl ether is a combustible liquid and presents a fire hazard when exposed to heat or flame.[3][9]

Table 5: Fire and Explosion Hazard Data

| Parameter | Information | Source(s) |

| Flash Point | 62 °C (143.6 °F) | [6] |

| Fire Hazard | Combustible liquid. | [3] |

| Explosion Hazard | Mists containing combustible materials may be explosive. Heating may cause expansion or decomposition leading to violent rupture of containers. | [9] |

| Suitable Extinguishing Media | Water spray, water fog, foam, carbon dioxide, dry chemical. | [3] |

| Unsuitable Extinguishing Media | None known. | [3] |

| Hazardous Combustion Products | Irritating fumes and acid vapors, including phenolic compounds, may develop. | [3] |

| Firefighting Procedures | Exercise caution when fighting any chemical fire. Wear a self-contained breathing apparatus and full protective gear. Use water spray or fog to cool exposed containers. | [3][9] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 6: Exposure Controls and Personal Protective Equipment

| Control | Specification | Source(s) |

| Engineering Controls | Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. | [3] |

| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn. | [3] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [3] |

| Skin and Body Protection | Wear suitable protective clothing. | [3] |

| Respiratory Protection | If inhalation may occur, use of respiratory protection equipment is recommended. | [3] |

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[3]

-

Conditions to Avoid: Heat, sparks, and open flames.[3] Decomposes when heated above 150°C in the presence of metal salts.[3]

-

Incompatible Materials: Oxidizing agents.[3]

-

Hazardous Decomposition Products: Organic acid vapors, including phenolic compounds.[3]

-

Peroxide Formation: Ethers like allyl phenyl ether can form explosive peroxides over time, especially when exposed to air.[4] It is advisable to test for peroxides before heating or distillation.

References

- 1. allyl phenyl ether [chemister.ru]

- 2. Allyl phenyl ether(1746-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allyl phenyl ether 99 1746-13-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. allyl phenyl ether, 1746-13-0 [thegoodscentscompany.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Allyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of allyl phenethyl ether via the Williamson ether synthesis. This method is a cornerstone of organic synthesis for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of phenethyl alcohol with allyl bromide in the presence of a base. While specific quantitative data for this compound is not widely available in public literature, this document presents a representative protocol and expected data based on analogous Williamson ether syntheses.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. The alkoxide is typically generated in situ by deprotonating an alcohol with a suitable base. Key factors influencing the success of the synthesis include the choice of base, solvent, and the nature of the alkyl halide, which should ideally be primary to minimize competing elimination reactions.[1][2]

Allyl ethers, such as this compound, are valuable intermediates in organic synthesis, finding applications in the development of new chemical entities and functional materials. The allyl group can serve as a protecting group for alcohols and can also participate in various subsequent chemical transformations.

Reaction Scheme